![molecular formula C14H17NO3 B15066493 9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2h-pyrido[1,2-b]isoquinolin-2-one CAS No. 16675-72-2](/img/structure/B15066493.png)
9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2h-pyrido[1,2-b]isoquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-8-methoxy-3,4,11,11a-tetrahydro-1H-pyrido[1,2-b]isoquinolin-2(6H)-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-8-methoxy-3,4,11,11a-tetrahydro-1H-pyrido[1,2-b]isoquinolin-2(6H)-one typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps include cyclization, hydroxylation, and methoxylation. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-8-methoxy-3,4,11,11a-tetrahydro-1H-pyrido[1,2-b]isoquinolin-2(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
9-Hydroxy-8-methoxy-3,4,11,11a-tetrahydro-1H-pyrido[1,2-b]isoquinolin-2(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Hydroxy-8-methoxy-3,4,11,11a-tetrahydro-1H-pyrido[1,2-b]isoquinolin-2(6H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole derivatives
- 3-Hydroxy-4-methoxyphenylacetic acid
Uniqueness
Compared to similar compounds, 9-Hydroxy-8-methoxy-3,4,11,11a-tetrahydro-1H-pyrido[1,2-b]isoquinolin-2(6H)-one has unique structural features that contribute to its distinct chemical and biological properties. These include the specific arrangement of hydroxyl and methoxy groups, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
16675-72-2 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
9-hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydrobenzo[b]quinolizin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-18-14-6-10-8-15-3-2-12(16)7-11(15)4-9(10)5-13(14)17/h5-6,11,17H,2-4,7-8H2,1H3 |
InChI Key |
JDDREZHWKGTQBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC3CC(=O)CCN3CC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



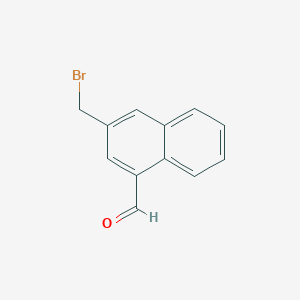
![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)

![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)
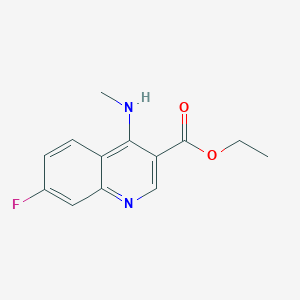
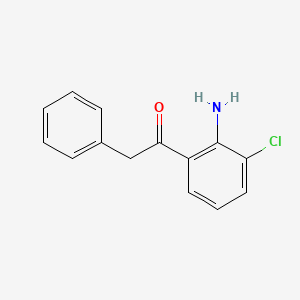
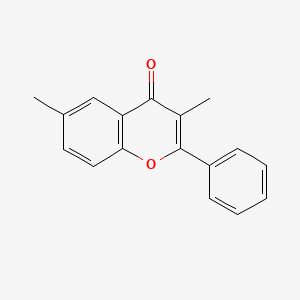
![[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol](/img/structure/B15066459.png)
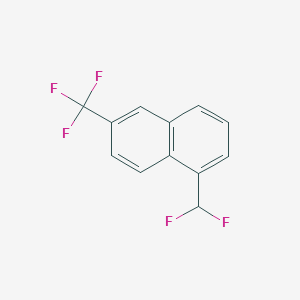
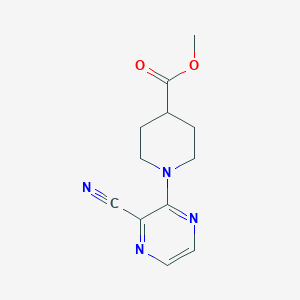
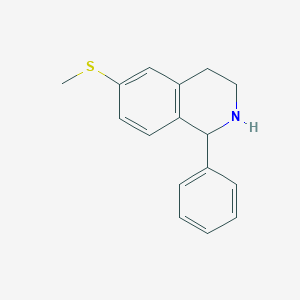
![2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066470.png)

